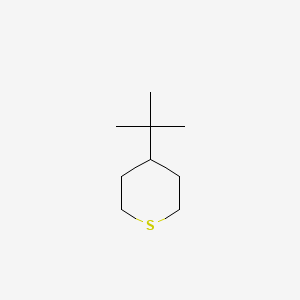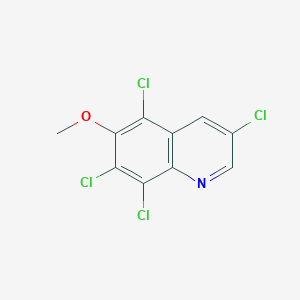
3,5,7,8-Tetrachloro-6-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,7,8-Tetrachloro-6-methoxyquinoline: is a heterocyclic aromatic organic compound with the molecular formula C10H5Cl4NO. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7,8-Tetrachloro-6-methoxyquinoline typically involves the chlorination of 6-methoxyquinoline. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective chlorination at the desired positions on the quinoline ring .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5,7,8-Tetrachloro-6-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include quinoline N-oxides, dechlorinated quinolines, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5,7,8-Tetrachloro-6-methoxyquinoline is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs and therapeutic agents .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential use in treating various diseases, including infections and cancer. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers .
Wirkmechanismus
The mechanism of action of 3,5,7,8-Tetrachloro-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can induce oxidative stress in cells, leading to DNA damage and cell cycle arrest. This mechanism is particularly relevant in its anticancer activity, where it promotes apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) and disrupt cellular redox balance is a key aspect of its biological effects .
Vergleich Mit ähnlichen Verbindungen
6-Methoxyquinoline: Lacks the chloro substituents, resulting in different reactivity and biological activity.
3,5,7,8-Tetrachloroquinoline: Similar structure but without the methoxy group, leading to variations in chemical properties and applications.
Chloroquine: A well-known antimalarial drug with a quinoline core, but with different substituents and pharmacological properties.
Uniqueness: 3,5,7,8-Tetrachloro-6-methoxyquinoline is unique due to the presence of both chloro and methoxy groups on the quinoline ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
5423-57-4 |
|---|---|
Molekularformel |
C10H5Cl4NO |
Molekulargewicht |
297.0 g/mol |
IUPAC-Name |
3,5,7,8-tetrachloro-6-methoxyquinoline |
InChI |
InChI=1S/C10H5Cl4NO/c1-16-10-6(12)5-2-4(11)3-15-9(5)7(13)8(10)14/h2-3H,1H3 |
InChI-Schlüssel |
XEZLVDXJNHFHSQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C(=C1Cl)Cl)N=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


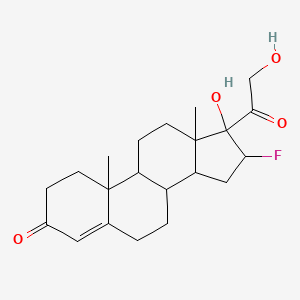

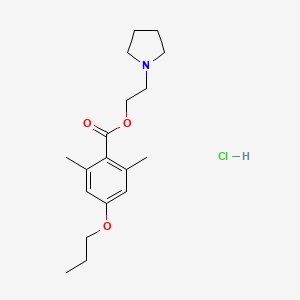
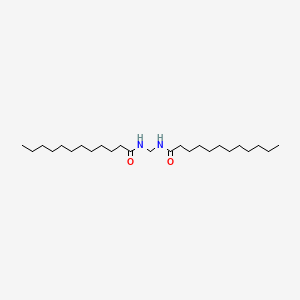
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
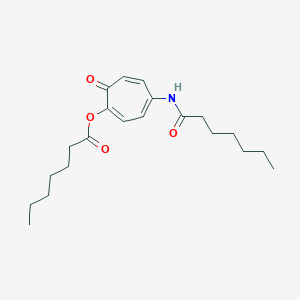
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
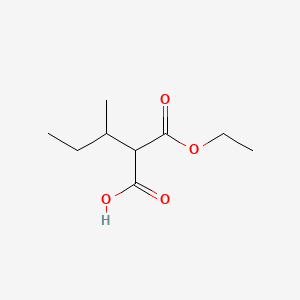
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
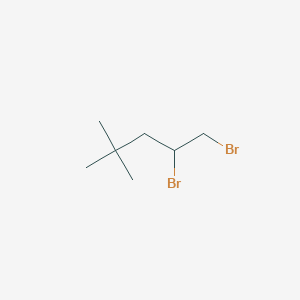

![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
